![molecular formula C8H8BrN3O B2485895 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine CAS No. 1369233-11-3](/img/structure/B2485895.png)

3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine and its derivatives involves multiple steps, including the use of carboxylic acids, esters, and quaternary salts derived from the imidazo[1,2-b]pyridazine ring system. These compounds can undergo the Mannich reaction, showcasing their reactivity and versatility in chemical synthesis (Lombardino, 1968). Additionally, a variety of 6-substituted imidazo[1,2-b]pyridazines have been synthesized, demonstrating the flexibility of the core structure in generating a wide range of analogs (Barlin et al., 1994).

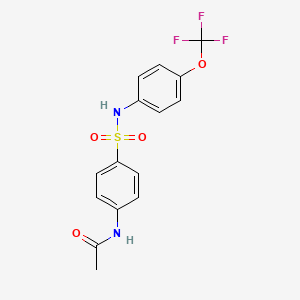

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine is characterized by nuclear magnetic resonance (NMR) spectra, which provides insight into the electronic environment of the molecule. Acidity constants of some imidazo[1,2-b]pyridazines have been recorded, indicating the influence of substituents on the molecule's acidity and overall stability.

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, including the ability to undergo Mannich reactions and condensation reactions, highlighting their chemical reactivity. The presence of the methoxy group and the bromine atom significantly impacts the chemical behavior, influencing reactions such as nucleophilic substitutions and electrophilic additions.

Physical Properties Analysis

The physical properties of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine, such as melting point, boiling point, and solubility, are crucial for its application in chemical syntheses and research. These properties are determined by the compound's molecular structure and influence its handling and storage conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the compound's ability to participate in chemical transformations, are essential for exploring its potential uses. The bromo and methoxy groups present in the compound play a significant role in determining its chemical properties and reactivity patterns.

For more in-depth information and further exploration of 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine, the listed references provide a comprehensive overview of the compound's synthesis, molecular structure, and properties (Lombardino, 1968); (Barlin et al., 1994).

Applications De Recherche Scientifique

Synthesis and CNS Activities : A study by Barlin, Davies, Harrison, Jacobsen, and Willis (1994) focused on the synthesis of various imidazo[1,2-b]pyridazines, including derivatives similar to 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine. They explored their potential activities on the central nervous system, particularly in displacing diazepam from rat brain plasma membranes (Barlin et al., 1994).

Central Nervous System Activity : Another study by Barlin, Davies, Davis, and Harrison (1994) synthesized and evaluated similar compounds for their ability to interact with the central nervous system. They specifically looked at how these compounds displaced diazepam from rat brain membranes (Barlin et al., 1994).

Synthetic Approaches : Lombardino (1968) reported the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog. This study is crucial as it lays the groundwork for the synthesis of compounds like 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine (Lombardino, 1968).

Pharmacological Evaluation : A study conducted by Harrison, Barlin, Davies, Ireland, Mátyus, and Wong (1996) involved the synthesis of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines and evaluated them for in vitro affinity for the benzodiazepine receptor. This research is significant for understanding the pharmacological potential of compounds structurally related to 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine (Harrison et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRDIUPGIHSDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC(=N2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)

![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)